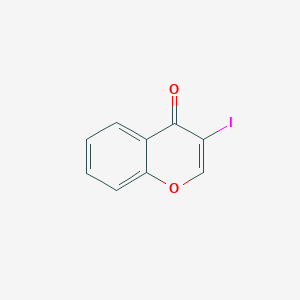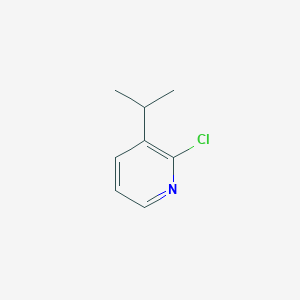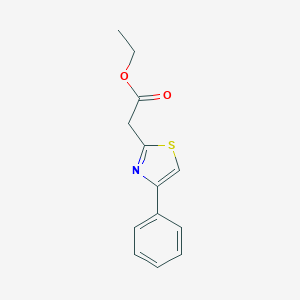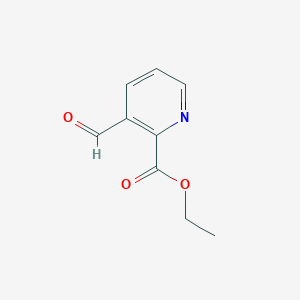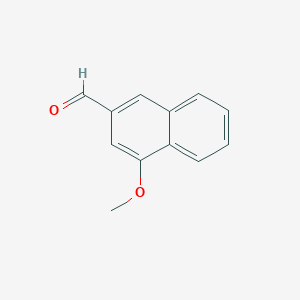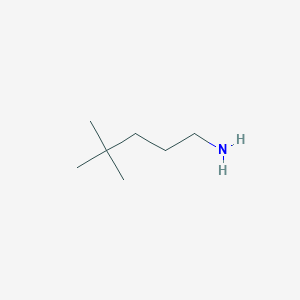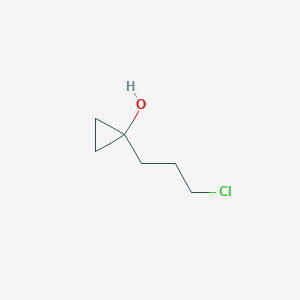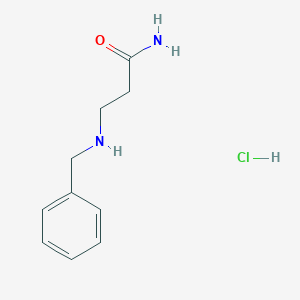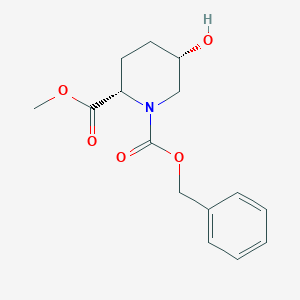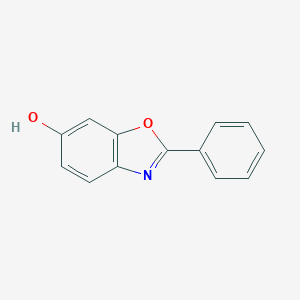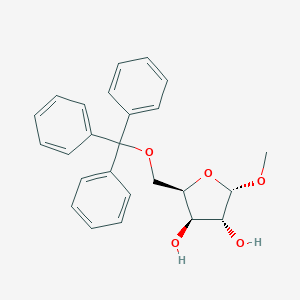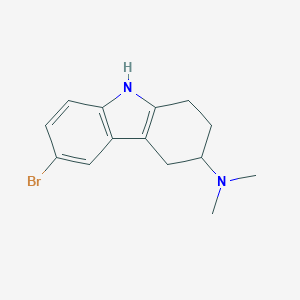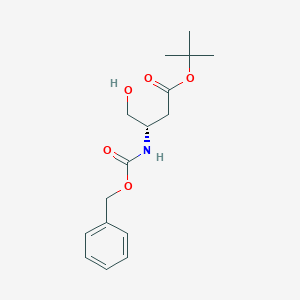
(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound is a derivative of the amino acid valine and has been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells or microorganisms.
Biochemische Und Physiologische Effekte
(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and microorganisms. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate in lab experiments include its potential as a drug delivery system and its broad range of biological activities. However, the limitations include the complex synthesis method and the lack of understanding of the compound's mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on (S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate. For example, researchers could investigate the compound's potential as a treatment for specific types of cancer or microorganisms. They could also explore the use of the compound in combination with other drugs or therapies. Additionally, researchers could work to develop more efficient synthesis methods for the compound.
Synthesemethoden
The synthesis of (S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate involves several steps. The first step is the protection of the carboxylic acid group of valine with tert-butyl ester. The second step involves the protection of the amino group with benzyloxycarbonyl (Cbz). The third step is the coupling of the protected valine derivative with 4-hydroxybutyric acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The final step involves the deprotection of the tert-butyl and Cbz groups to yield the desired product.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a drug delivery system.
Eigenschaften
CAS-Nummer |
146398-02-9 |
|---|---|
Produktname |
(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate |
Molekularformel |
C16H23NO5 |
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
tert-butyl (3S)-4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)9-13(10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 |
InChI-Schlüssel |
IVQADIBBXAAFHJ-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



